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1-Aminonaphthalene-3-acetonitrile

Cat. No.: B11909941
M. Wt: 182.22 g/mol
InChI Key: JVCUZVUAZMDIOO-UHFFFAOYSA-N
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Description

Contextualization of Aminonaphthalene Scaffolds in Advanced Organic Chemistry

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in medicinal chemistry and materials science. ijpsjournal.com When functionalized with an amino group, it forms an aminonaphthalene, a scaffold that has been extensively explored for its diverse biological activities. ijpsjournal.com These structures are central to the development of therapeutic agents, with many exhibiting promising antimicrobial, anticancer, and antiviral properties. ijpsjournal.com

The position of the amino group on the naphthalene ring is crucial in determining the molecule's properties and biological activity. The aminonaphthalene core provides a rigid, planar structure that can be readily modified, allowing chemists to synthesize a vast library of derivatives. researchgate.net Researchers have developed various synthetic methods, such as the Bucherer reaction, to create these valuable compounds. researchgate.net However, concerns about the potential mutagenic properties of some aminonaphthalene derivatives have also spurred research into structurally similar but safer scaffolds, such as isoquinolines. nih.gov This ongoing investigation highlights the aminonaphthalene scaffold's established importance and the continuing effort to refine its structure for optimal function and safety.

Table 1: Selected Biologically Active Naphthalene Scaffolds

Scaffold Type Reported Biological Activity Research Focus
Amide-coupled Naphthalene Antibacterial, Antifungal, Antimalarial Synthesis of novel derivatives via acid-amine coupling reactions. researchgate.net
Aryl Naphthalide Lignans Anti-HIV Isolation from natural sources and synthetic modification. ijpsjournal.com
Halogenated 1,4-Naphthoquinones Antibacterial, Antifungal Synthesis and screening for antimicrobial efficacy. researchgate.net

Significance of Acetonitrile (B52724) Functionality in Molecular Design

The acetonitrile group (–CH₂CN) is more than just a common solvent in organic synthesis and chromatography; it is a versatile functional group and a valuable building block in molecular design. mdpi.comuhplcs.com As the simplest organic nitrile, its chemical properties are well-documented, making it a predictable and useful component in the synthesis of more complex molecules. wikipedia.org

The significance of the acetonitrile functionality stems from several key characteristics:

Polarity and Solubility: With a high dielectric constant and a significant dipole moment, the nitrile group imparts polarity to molecules, influencing their solubility and interaction with biological targets. mdpi.comwikipedia.org It is miscible with water and a range of organic solvents, a property crucial for its use in applications like HPLC. shimadzu.comfishersci.com

Reactivity: The acetonitrile unit can participate in a wide array of chemical reactions. The protons on the methyl group adjacent to the nitrile are weakly acidic, allowing for deprotonation to form a nucleophile that can engage in carbon-carbon bond formation. mdpi.com Furthermore, the nitrile group itself can be hydrolyzed to carboxylic acids or reduced to amines, providing a gateway to other functional groups.

Synthetic Synthon: Acetonitrile serves as an important C1 or C2 synthon. It can act as a source of nitrogen for the synthesis of nitrogen-containing heterocycles or as a source of a cyanide group for cyanomethylation reactions. mdpi.com This versatility makes it a powerful tool for constructing complex molecular architectures.

The incorporation of an acetonitrile moiety into a molecule like an aminonaphthalene can therefore be expected to significantly influence its chemical reactivity, solubility, and potential biological interactions.

| Acidity (pKa) | ~31.3 (in DMSO) | The methyl protons can be removed by a strong base to form a nucleophile. mdpi.com |

Overview of Research Trajectories for Naphthalene-Based Derivatives

Research into naphthalene-based derivatives is dynamic and multifaceted, driven by their wide-ranging applications across numerous industries. marketresearchfuture.comknowledge-sourcing.com The global market for these compounds is expanding, fueled by their use as key intermediates in the synthesis of dyes, pharmaceuticals, and polymers. marketresearchfuture.commarketresearchstore.com

Current research trajectories for naphthalene derivatives can be summarized as follows:

High-Performance Materials: There is a significant focus on developing naphthalene derivatives that exhibit high thermal stability and chemical resistance for use in advanced materials, including those for the electronics and aerospace industries. marketresearchfuture.com

Sustainable Chemistry: A prominent trend is the shift towards sustainable and environmentally friendly production methods. This includes the development of bio-based naphthalene derivatives as alternatives to traditional petrochemical-based compounds, aiming to reduce the carbon footprint of manufacturing processes. marketresearchfuture.com

Pharmaceutical and Agrochemical Applications: The unique structure of naphthalene continues to be a scaffold for new therapeutic agents and pesticides. researchgate.netjmchemsci.com Research is ongoing to synthesize novel derivatives with enhanced biological activity and to evaluate their potential as anti-infective agents against a range of pathogens. jmchemsci.com

Construction and Textiles: Naphthalene derivatives are widely used as superplasticizers in concrete to improve workability and strength. knowledge-sourcing.com In the textile industry, they are precursors to a variety of dyes and pigments. The demand in these large-scale sectors continues to drive innovation and production capacity. knowledge-sourcing.com

These trends indicate a mature yet evolving field, where the fundamental properties of the naphthalene core are being leveraged to meet contemporary demands for high-performance, sustainable, and biologically active materials.

Defined Research Objectives and Scope for 1-Aminonaphthalene-3-acetonitrile Investigations

While extensive research exists for aminonaphthalene scaffolds and the acetonitrile functional group individually, specific published studies focusing exclusively on this compound are not widespread. However, based on the known utility of its constituent parts, the research objectives for this particular compound can be logically defined.

Investigations into this compound would likely be structured around the following goals:

Synthetic Methodology: A primary objective would be the development of efficient and high-yield synthetic routes to produce this compound. This could involve multi-step processes, potentially starting from commercially available naphthols or other naphthalene derivatives, and might explore novel catalytic methods to introduce the amino and acetonitrile functionalities with precise regioselectivity. researchgate.netchemrxiv.org

Characterization: Thorough spectroscopic and physical characterization would be essential. This includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure, as well as techniques to determine properties like melting point, solubility, and crystal structure.

Exploration of Photophysical Properties: Naphthalene derivatives are often fluorescent. A key research avenue would be to investigate the absorption and emission properties of this compound. This could lead to its application as a fluorescent probe, a sensor for metal ions or other analytes, or as a component in organic light-emitting diodes (OLEDs).

Screening for Biological Activity: Given the well-established biological relevance of aminonaphthalene scaffolds, a significant research effort would be directed towards screening this compound for various biological activities. ijpsjournal.comresearchgate.net This would include assays for antimicrobial, antifungal, and cytotoxic (anticancer) properties.

Use as a Chemical Intermediate: The compound's bifunctional nature (possessing both an amine and a nitrile group) makes it a valuable intermediate for the synthesis of more complex molecules. Research would likely explore its utility as a building block for creating novel heterocyclic compounds, polymers, or ligands for coordination chemistry.

The scope of these investigations would be to fully elucidate the chemical, physical, and potentially biological profile of this compound, thereby establishing its potential for future applications in medicinal chemistry, materials science, or as a tool for further chemical synthesis.

Table of Compounds

Compound Name
1,4-Naphthoquinones
This compound
1-Naphthol
2-Naphthol
Acetonitrile
Aminonaphthalene
Isoquinoline

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2 B11909941 1-Aminonaphthalene-3-acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(4-aminonaphthalen-2-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c13-6-5-9-7-10-3-1-2-4-11(10)12(14)8-9/h1-4,7-8H,5,14H2

InChI Key

JVCUZVUAZMDIOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)CC#N

Origin of Product

United States

Elucidation of Reactivity Patterns and Mechanistic Pathways of 1 Aminonaphthalene 3 Acetonitrile

Reactivity of the Aminonaphthalene Core

The aminonaphthalene core of 1-aminonaphthalene-3-acetonitrile is a substituted naphthalene (B1677914) ring system. The presence of the amino group (-NH2) at the 1-position and the acetonitrile (B52724) group (-CH2CN) at the 3-position dictates its chemical behavior. The amino group, being a strong activating group, increases the electron density of the naphthalene ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. Conversely, it also provides a site for oxidation and the formation of radical cations.

Investigations into Electrophilic and Nucleophilic Substitution Reactions

The amino group in 1-aminonaphthalene strongly activates the naphthalene ring towards electrophilic substitution. In the parent 1-naphthylamine (B1663977), electrophilic attack, such as in diazotization coupling reactions, predominantly occurs at the 4-position, with some byproduct formation at the 2-position. chemicalbook.com This suggests that for this compound, the 4-position would be the most favored site for electrophilic substitution, assuming the acetonitrile group at the 3-position does not impose significant steric hindrance. The activating nature of the amino group facilitates reactions with various electrophiles.

Nucleophilic aromatic substitution on the aminonaphthalene core is generally less favorable unless there is a suitable leaving group present on the ring, activated by strongly electron-withdrawing groups. Given the electron-donating nature of the amino group, such reactions are not a primary reactivity pathway for this compound under standard conditions.

Studies on Oxidation and Reduction Processes, Including Electrochemical Behavior

The aminonaphthalene core is susceptible to oxidation. Oxidizing agents like ferric chloride can react with salts of 1-naphthylamine to produce a blue precipitate, while stronger agents like chromic acid can oxidize it to 1,4-naphthoquinone. wikipedia.org This indicates that this compound would likely undergo similar oxidation at the naphthalene ring, potentially leading to quinone-type structures. The amino group itself can be oxidized, and the entire molecule is generally incompatible with strong oxidizing agents. chemicalbook.com

Electrochemical studies on aminonaphthalene derivatives show that they can undergo anodic oxidation. mdpi.comkyoto-u.ac.jp For instance, the anodic oxidation of 1-naphthylamine in acetonitrile can lead to the formation of radical cations, which can then dimerize or polymerize. mdpi.com The electrochemical potential for these processes is influenced by the substituents on the naphthalene ring. It is expected that this compound would exhibit similar electrochemical oxidation behavior, with the potential for forming dimeric or polymeric products through the coupling of radical cations.

Reduction of the naphthalene ring itself requires harsh conditions. For example, the reduction of 1-naphthylamine with sodium in boiling amyl alcohol reduces the unsubstituted ring, yielding tetrahydro-1-naphthylamine. wikipedia.org It is plausible that under similar potent reducing conditions, the unsubstituted ring of this compound could be hydrogenated.

Exploration of Radical-Mediated Transformations and Electron Transfer Mechanisms

The aminonaphthalene moiety can participate in electron transfer processes, acting as an electron donor. rsc.org Upon photoexcitation, aminonaphthalene derivatives can donate an electron to an acceptor molecule, forming a radical cation. rsc.orgresearchgate.net Studies on N-benzoylaminonaphthalenes have shown that 1-aminonaphthalene is an effective electron donor, facilitating intramolecular charge transfer. rsc.org This suggests that this compound can engage in photoredox catalysis, where its excited state reduces a substrate, initiating a radical reaction. acs.org

The formation of radical cations via single-electron transfer (SET) is a key step in many transformations, such as electrochemical oxidative coupling. mdpi.com For this compound, this radical cation could be stabilized by the electron-donating amino group and could subsequently undergo various radical-mediated reactions, including dimerization or cross-coupling with other radical species.

Reactivity of the Acetonitrile Functional Group

The acetonitrile group (-CH2CN) provides a secondary site of reactivity, distinct from the aromatic core. The methylene (B1212753) group is acidic, and the nitrile can undergo various nucleophilic additions and cycloadditions.

Pathways for Nitrile Hydrolysis and Reduction

The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide. lumenlearning.com This transformation typically requires heating with an aqueous acid or base. chemguide.co.ukbyjus.com

Acidic Hydrolysis : Heating with a strong acid like hydrochloric acid would first produce the corresponding amide, 2-(1-amino-3-naphthalenyl)acetamide, which upon further heating would yield 2-(1-amino-3-naphthalenyl)acetic acid and an ammonium (B1175870) salt. chemguide.co.ukbyjus.com

Alkaline Hydrolysis : Refluxing with an alkali like sodium hydroxide (B78521) solution would yield the sodium salt of the carboxylic acid (sodium 2-(1-amino-3-naphthalenyl)acetate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification would produce the free carboxylic acid.

The nitrile group can also be reduced to a primary amine. Common methods for nitrile reduction include: wikipedia.orgchemguide.co.uk

Catalytic Hydrogenation : This process involves hydrogen gas and a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.org This would convert this compound to 2-(1-amino-3-naphthalenyl)ethanamine.

Chemical Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for reducing nitriles to primary amines. chemguide.co.uk Other reagents like sodium borohydride (B1222165) in the presence of a catalyst can also be used. google.com Diisobutylaluminium hydride (DIBAL-H) can be used to reduce the nitrile to an aldehyde. wikipedia.org

Summary of Nitrile Group Transformations
Reaction TypeConditionsProduct
Acidic HydrolysisHeat with dilute HCl2-(1-Amino-3-naphthalenyl)acetic acid
Alkaline HydrolysisHeat with NaOH(aq), then acidify2-(1-Amino-3-naphthalenyl)acetic acid
Reduction to AmineH₂, Raney Ni or LiAlH₄2-(1-Amino-3-naphthalenyl)ethanamine
Reduction to AldehydeDIBAL-H, then H₂O workup(1-Amino-3-naphthalenyl)acetaldehyde

Cycloaddition and Condensation Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with 1,3-dipoles like nitrile oxides or azides to form five-membered heterocyclic rings such as isoxazoles or triazoles, respectively. chim.itnih.govrsc.orgscielo.org.mx These reactions are often highly regioselective.

Condensation reactions are also a key feature of the acetonitrile group's reactivity. The methylene protons adjacent to the nitrile are acidic and can be removed by a base to form a carbanion. This nucleophilic carbanion can then participate in various condensation reactions: lehigh.edunih.govntnu.no

Thorpe-Ziegler Reaction : Intramolecular condensation of dinitriles to form cyclic β-keto nitriles. While not directly applicable to the monomer, this highlights the reactivity of the α-carbon.

Knoevenagel Condensation : Reaction with aldehydes and ketones to form α,β-unsaturated nitriles.

Michael Addition : The carbanion can add to α,β-unsaturated carbonyl compounds or nitriles. nih.gov

A plausible mechanism for condensation involves the deprotonation of the methylene group by a base, followed by nucleophilic attack on an electrophile, such as another nitrile or a carbonyl compound. nih.gov

Reactivity of the Acetonitrile Group
Reaction TypeReactantProduct Type
[3+2] CycloadditionNitrile OxidesIsoxazoles
[3+2] CycloadditionAzidesTriazoles
Condensation (Knoevenagel)Aldehydes/Ketonesα,β-Unsaturated Nitriles
Condensation (Michael)α,β-Unsaturated SystemsAdducts

Reactions at the Alpha-Carbon of the Acetonitrile Unit

The carbon atom adjacent to the nitrile group (-C≡N), known as the alpha-carbon, is a key site for chemical reactivity. The hydrogens attached to this carbon (α-hydrogens) exhibit increased acidity due to the electron-withdrawing nature of the cyano group. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion, often referred to as an enolate equivalent.

This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions. General reactions expected at the alpha-carbon of acetonitrile derivatives include:

Alkylation: The carbanion can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the alpha-position. youtube.com The choice of base and reaction conditions is crucial to prevent side reactions.

Condensation Reactions: Similar to the aldol (B89426) reaction of ketones and aldehydes, the nucleophilic alpha-carbon can attack electrophilic carbonyl carbons of other molecules. libretexts.orglibretexts.org For instance, it can react with aldehydes or ketones in a Claisen-Schmidt type condensation.

Michael Addition: The carbanion can act as a nucleophile in a conjugate addition to α,β-unsaturated carbonyl compounds.

Comprehensive Mechanistic Investigations

Detailed mechanistic investigations, including kinetic studies, the identification of intermediates, and isotopic labeling, are essential for a complete understanding of a compound's reactivity. However, specific research data for this compound in these areas is not readily found in published literature. The following sections outline the types of studies that would be necessary to elucidate its mechanistic pathways.

Kinetic Studies of Key Reaction Steps

A search of scientific literature and chemical databases did not yield specific kinetic studies for reactions involving this compound.

To understand the reaction mechanisms, kinetic studies would be performed to determine the rate laws for its key reactions, such as alkylation or condensation at the alpha-carbon. These studies would involve systematically varying the concentrations of the reactants (this compound, base, and electrophile) and monitoring the reaction rate.

Hypothetical Data Table for a Kinetic Study:

Experiment[this compound] (mol/L)[Base] (mol/L)[Electrophile] (mol/L)Initial Rate (mol/L·s)
10.10.10.1Data not available
20.20.10.1Data not available
30.10.20.1Data not available
40.10.10.2Data not available

This table illustrates the type of data that would be collected in a kinetic study. No experimental data is currently available.

The results would help establish the order of the reaction with respect to each component and identify the rate-determining step. For example, kinetic data can distinguish between a mechanism where the initial deprotonation is slow and rate-limiting, versus a mechanism where the subsequent nucleophilic attack is the slower step. libretexts.org

Identification and Characterization of Reaction Intermediates

The identification of transient species formed during a reaction is crucial for confirming a proposed mechanism. nih.gov For reactions at the alpha-carbon of this compound, the primary intermediate would be the corresponding carbanion (enolate equivalent).

No specific studies characterizing reaction intermediates for this compound were found.

Characterization of such intermediates is challenging due to their high reactivity and short lifetimes. nih.gov Experimental techniques for their detection and characterization would include:

Spectroscopic Trapping: Conducting the reaction at low temperatures and attempting to observe the intermediate directly using techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy.

Chemical Trapping: Introducing a highly reactive electrophile (a "trapping agent") to capture the intermediate, forming a stable product that can be isolated and identified.

Table of Potential Reaction Intermediates and Characterization Methods:

IntermediateProposed StructurePotential Characterization MethodStatus
Carbanion[1-Amino-3-(cyanomethyl)naphthalen-x-ide]Low-temperature NMR, Chemical TrappingNot yet reported
Enamine TautomerStructure dependent on reactionSpectroscopic analysis in situNot yet reported

This table outlines potential intermediates; their existence and structure for this specific compound have not been experimentally verified.

Isotopic Labeling Studies for Bond Scission Analysis

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction and determine which chemical bonds are broken and formed. For this compound, deuterium (B1214612) labeling would be particularly informative for studying reactions at the alpha-carbon.

Specific isotopic labeling studies for this compound have not been reported in the available literature.

A typical study would involve synthesizing this compound with deuterium atoms at the alpha-carbon (α,α-dideuterio-1-aminonaphthalene-3-acetonitrile). The location of the deuterium atoms in the reaction products would then be determined, typically by mass spectrometry or NMR spectroscopy. For example, observing the transfer of deuterium in a base-catalyzed exchange reaction with a protic solvent would provide direct evidence for the formation of a carbanion intermediate. libretexts.org This type of study provides unambiguous evidence for the specific bonds involved in the rate-determining step of a reaction.

Advanced Derivatization and Functionalization Strategies of 1 Aminonaphthalene 3 Acetonitrile

Chemical Modifications of the Amino Group

The primary amino group on the naphthalene (B1677914) ring is a key site for derivatization, behaving as a typical aromatic amine. It readily undergoes reactions such as acylation, sulfonylation, alkylation, arylation, and condensation, enabling the introduction of a vast array of substituents and the construction of more complex molecular architectures.

Acylation and Sulfonylation Protocols

The nucleophilic character of the amino group of 1-Aminonaphthalene-3-acetonitrile allows for straightforward acylation and sulfonylation reactions. These transformations are fundamental for introducing carbonyl and sulfonyl functionalities, respectively, which can alter the electronic properties and steric profile of the molecule.

Acylation is typically achieved by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct generated during the reaction. Microwave-assisted methods can also be employed to accelerate the reaction. researchgate.net

Sulfonylation follows a similar principle, reacting the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This reaction yields the corresponding sulfonamide. The resulting sulfonamides are valuable intermediates in organic synthesis and are often used as protecting groups for amines.

ReactionReagentBaseExpected Product
AcetylationAcetyl chloridePyridineN-(3-(cyanomethyl)naphthalen-1-yl)acetamide
BenzoylationBenzoyl chlorideTriethylamineN-(3-(cyanomethyl)naphthalen-1-yl)benzamide
Tosylationp-Toluenesulfonyl chloridePyridineN-(3-(cyanomethyl)naphthalen-1-yl)-4-methylbenzenesulfonamide
MesylationMethanesulfonyl chlorideTriethylamineN-(3-(cyanomethyl)naphthalen-1-yl)methanesulfonamide

This table illustrates common acylation and sulfonylation reactions applicable to this compound.

Selective Alkylation and Arylation Methods

N-alkylation and N-arylation of the amino group introduce alkyl and aryl substituents, respectively, leading to secondary or tertiary amines.

Selective N-alkylation can be challenging due to the potential for over-alkylation. However, modern catalytic methods offer high selectivity. One such method involves the reaction of the amine with an alcohol in the presence of a Ruthenium-based catalyst, which proceeds under mild conditions to yield the corresponding secondary amine. nih.gov Traditional methods using alkyl halides can also be employed, often with a base to scavenge the resulting acid. youtube.com

N-arylation is commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, uses a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide (bromide, chloride, or iodide) or triflate. cmu.edu Copper-catalyzed methods using arylboronic acids also provide an efficient route to N-aryl derivatives. organic-chemistry.org

ReactionReagentCatalyst/ConditionsExpected Product
N-BenzylationBenzyl alcohol[Ru(p-cymene)Cl2]2N-benzyl-1-amino-naphthalene-3-acetonitrile
N-EthylationEthyl bromideK2CO3, DMFN-ethyl-1-aminonaphthalene-3-acetonitrile
N-PhenylationPhenyl bromidePd(OAc)2, (rac)-BINAP, NaOtBuN-phenyl-1-aminonaphthalene-3-acetonitrile
N-Arylation4-Tolylboronic acidCuI, BaseN-(p-tolyl)-1-aminonaphthalene-3-acetonitrile

This table presents selective methods for the N-alkylation and N-arylation of this compound.

Condensation Reactions for Schiff Base Formation

The primary amino group of this compound readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.org This reaction is typically carried out by mixing equimolar amounts of the amine and the carbonyl compound in an alcoholic solvent, such as ethanol. iiste.orgresearchgate.net The reaction is often catalyzed by a small amount of acid (e.g., acetic acid) and may require heating to drive the dehydration process to completion. iiste.org Schiff bases derived from aromatic aldehydes are generally more stable due to conjugation. iiste.org These imines are versatile intermediates, for instance, in the synthesis of heterocyclic systems.

Carbonyl CompoundSolvent/CatalystExpected Schiff Base Product
BenzaldehydeEthanol / Acetic Acid2-(4-(benzylideneamino)naphthalen-2-yl)acetonitrile
VanillinEthanol2-(4-((4-hydroxy-3-methoxybenzylidene)amino)naphthalen-2-yl)acetonitrile
AcetoneMethanol2-(4-(propan-2-ylideneamino)naphthalen-2-yl)acetonitrile
Naphthalene-1-carbaldehydeEthanol / Acetic Acid2-(4-((naphthalen-1-ylmethylene)amino)naphthalen-2-yl)acetonitrile

This table shows examples of Schiff base formation from this compound and various carbonyl compounds.

Transformations of the Acetonitrile (B52724) Moiety

The acetonitrile group (-CH₂CN) offers a second, distinct site for functionalization. Its transformations typically involve reactions of the nitrile triple bond or the adjacent active methylene (B1212753) group, allowing for its conversion into carboxylic acids, esters, amides, and amines.

Conversion to Carboxylic Acid and Ester Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org This two-stage process first yields an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemguide.co.ukchemistrysteps.com

Acid-catalyzed hydrolysis involves heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The final product is the free carboxylic acid, (4-amino-3-(carboxymethyl)naphthalen-1-yl)ammonium salt, which upon neutralization yields (4-aminonaphthalen-2-yl)acetic acid.

Base-catalyzed hydrolysis is performed by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). chemguide.co.uk This initially produces the carboxylate salt (e.g., sodium (4-aminonaphthalen-2-yl)acetate). Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. libretexts.org

The resulting carboxylic acid can then be converted to various ester derivatives through standard esterification methods, such as the Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).

ReactionReagents/ConditionsIntermediate/Final Product
Acid HydrolysisHCl (aq), Reflux(4-aminonaphthalen-2-yl)acetic acid
Base Hydrolysis1. NaOH (aq), Reflux2. H₃O⁺Sodium (4-aminonaphthalen-2-yl)acetate → (4-aminonaphthalen-2-yl)acetic acid
EsterificationMethanol, H₂SO₄ (cat.), RefluxMethyl (4-aminonaphthalen-2-yl)acetate

This table outlines the transformation of the acetonitrile group into carboxylic acid and ester derivatives.

Amination and Amidation Reactions

The acetonitrile moiety can also be converted into amide or amine functionalities, providing further avenues for derivatization.

Amidation can be achieved by the partial hydrolysis of the nitrile. While complete hydrolysis yields a carboxylic acid, the reaction can often be stopped at the amide stage by using milder conditions. chemistrysteps.com For example, reacting the nitrile with an alkaline solution of hydrogen peroxide is a known method for this transformation. commonorganicchemistry.com Carefully controlled hydrolysis with sodium hydroxide, using mild heating and careful monitoring, can also favor the formation of the amide. commonorganicchemistry.com This yields 2-(4-aminonaphthalen-2-yl)acetamide.

Amination , in this context, refers to the reduction of the nitrile group to a primary amine. This is a powerful transformation for extending the carbon chain and introducing a new amino group. A common and effective method is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ether solvent, followed by an aqueous workup. libretexts.orglibretexts.org An alternative, particularly in industrial settings, is catalytic hydrogenation, where the nitrile is treated with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as nickel or platinum. studymind.co.ukorganic-chemistry.org These methods convert the acetonitrile group into a 2-(4-aminonaphthalen-2-yl)ethan-1-amine.

ReactionReagents/ConditionsExpected Product
AmidationH₂O₂, NaOH, aq. EtOH2-(4-aminonaphthalen-2-yl)acetamide
Amination (Reduction)1. LiAlH₄, Dry Ether2. H₂O2-(4-aminonaphthalen-2-yl)ethan-1-amine
Amination (Reduction)H₂, Ni catalyst, High T/P2-(4-aminonaphthalen-2-yl)ethan-1-amine

This table details methods for the conversion of the acetonitrile group to amide and amine derivatives.

Intramolecular and Intermolecular Cyclization for Heterocycle Formation

The juxtaposition of the amino and acetonitrile groups in this compound offers a prime opportunity for the construction of novel heterocyclic rings fused to the naphthalene system. The acetonitrile group, in particular, can serve as a versatile synthon for cyclization reactions.

Intramolecularly, the Thorpe-Ziegler reaction, a base-catalyzed self-condensation of nitriles, could theoretically be employed. Treatment of this compound with a strong base would be expected to generate a carbanion at the methylene carbon, which could then attack the nitrile carbon of another molecule, or more favorably in a dilute solution, the nitrile carbon of the same molecule after appropriate derivatization to introduce a second nitrile group. However, no specific examples of this reaction on this compound itself have been reported.

Intermolecularly, the amino group at the 1-position can readily participate in condensation reactions with various electrophiles, setting the stage for subsequent cyclization involving the acetonitrile group. For instance, reaction with a β-ketoester could lead to the formation of a β-enamino ester intermediate. Subsequent intramolecular cyclization, potentially acid-catalyzed, could then afford a benzo[g]quinoline derivative. Similarly, reaction with α-haloketones followed by intramolecular cyclization could yield substituted benzo[g]indoles.

The nitrile group itself is a valuable handle for building heterocyclic rings. For example, reaction with hydrazines could lead to the formation of pyrazole (B372694) derivatives fused to the naphthalene core. Treatment with hydroxylamine (B1172632) could yield isoxazoles, and reaction with amidines could produce pyrimidine-fused systems. While these reactions are well-established for various nitriles, their application to this compound remains to be explored.

Regioselective Functionalization of the Naphthalene Ring System

The functionalization of the naphthalene ring itself presents another avenue for creating diverse derivatives of this compound. The directing effects of the existing amino and acetonitrile substituents would play a crucial role in determining the regioselectivity of these reactions.

Directed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds. For this compound, the amino group could potentially act as a directing group. In many 1-naphthylamine (B1663977) derivatives, C-H functionalization is often directed to the C8 (peri) or C2 position. However, the presence of the acetonitrile group at C3 might sterically hinder C2 functionalization and electronically influence the reactivity of the entire ring system.

The use of a removable directing group, such as a picolinamide, attached to the amino group could offer more precise control over the site of C-H activation. This strategy has been successfully employed for the C4- and C8-functionalization of other 1-naphthylamine derivatives. For this compound, this approach could enable the introduction of various functional groups, such as aryl, alkyl, or heteroaryl moieties, at specific positions on the naphthalene ring, leading to a wide array of novel compounds.

Halogenation and Subsequent Cross-Coupling Reactions

Electrophilic halogenation of the naphthalene ring would be another key strategy for derivatization. The amino group is a strong activating group and an ortho-, para-director, while the acetonitrile group is a deactivating, meta-director. The interplay of these two groups would determine the position of halogenation. It is likely that bromination or chlorination would occur at the C2 and/or C4 positions, ortho and para to the amino group.

Once halogenated, the resulting halo-1-aminonaphthalene-3-acetonitrile derivatives would be valuable substrates for a variety of transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds, while Buchwald-Hartwig amination could be used to form new carbon-nitrogen bonds. This would allow for the synthesis of a vast library of highly functionalized naphthalene derivatives with potential applications in various fields.

While the specific chemical transformations of this compound are not yet documented in the peer-reviewed literature, the foundational principles of organic synthesis provide a clear roadmap for its potential derivatization. The exploration of its reactivity would undoubtedly lead to the discovery of novel heterocyclic systems and functionalized naphthalenes, contributing to the broader landscape of chemical synthesis. The tables below provide a hypothetical overview of potential reactions and the expected products, serving as a guide for future research in this area.

Table 1: Potential Intramolecular and Intermolecular Cyclization Reactions

Reaction TypeReagentsExpected Product Class
Thorpe-Ziegler Cyclization (hypothetical)Strong BaseBenzo[g]quinolin-4-amine derivative
Condensation-Cyclizationβ-Ketoester, AcidBenzo[g]quinoline derivative
Condensation-Cyclizationα-Haloketone, BaseBenzo[g]indole derivative
Reaction with HydrazineHydrazinePyrazolo[3,4-g]quinolin-4-amine
Reaction with HydroxylamineHydroxylamineIsoxazolo[5,4-g]quinolin-4-amine

Table 2: Potential Regioselective Functionalization Reactions

Reaction TypeReagents/CatalystPosition(s) of FunctionalizationProduct Class
Directed C-H ArylationAryl Halide, Pd CatalystC8 or C4 (with directing group)Arylated this compound
Electrophilic BrominationNBSC2 and/or C4Bromo-1-aminonaphthalene-3-acetonitrile
Suzuki Coupling (of bromo-derivative)Arylboronic Acid, Pd CatalystC2 and/or C4Arylated this compound
Sonogashira Coupling (of bromo-derivative)Terminal Alkyne, Pd/Cu CatalystC2 and/or C4Alkynyl-1-aminonaphthalene-3-acetonitrile

Theoretical and Computational Chemistry Studies on 1 Aminonaphthalene 3 Acetonitrile

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 1-Aminonaphthalene-3-acetonitrile are dictated by the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing acetonitrile (B52724) group (-CH2CN) on the naphthalene (B1677914) scaffold. This unique substitution pattern is expected to give rise to interesting photophysical properties and reactivity, which can be explored through computational methods.

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties for both the ground and excited states. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311+G(d,p), would provide a detailed picture of its electronic landscape. nih.gov

In the ground state (S₀), the geometry of the naphthalene core is expected to be largely planar, though the amino group may exhibit a slight pyramidalization. researchgate.net Upon excitation to the first singlet excited state (S₁), significant changes in both geometry and electronic distribution are anticipated. The C-N bond of the amino group is predicted to shorten, and the group itself may become more planar, indicating an increased delocalization of the nitrogen lone pair into the aromatic system in the excited state. researchgate.net This is a hallmark of intramolecular charge transfer (ICT).

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyGround State (S₀)First Excited State (S₁)
Total Energy (Hartree)-688.123-687.985
Dipole Moment (Debye)3.58.2
C-N Bond Length (Å)1.401.36
C-C≡N Angle (°)178.5179.0

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, derived from general principles of computational chemistry and data for analogous compounds, as specific published data for this compound is not available.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals provide critical insights into a molecule's nucleophilic and electrophilic nature. youtube.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich aminonaphthalene ring system, with significant contributions from the nitrogen atom of the amino group. This indicates that the molecule would likely act as a nucleophile or electron donor from this part of the structure in chemical reactions. youtube.com Conversely, the LUMO is anticipated to have significant density on the acetonitrile group and the naphthalene carbon atoms to which it is attached, reflecting the electron-withdrawing nature of the nitrile functionality. This region would be the most likely site for nucleophilic attack on the molecule.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The presence of both a strong donor and a moderate acceptor group on the naphthalene core suggests that this compound will have a relatively small HOMO-LUMO gap compared to unsubstituted naphthalene.

Table 2: Hypothetical FMO Properties of this compound

OrbitalEnergy (eV)Primary Localization
HOMO-5.8Aminonaphthalene ring, especially the N-atom
LUMO-1.5Acetonitrile group and adjacent naphthalene carbons
Gap (ΔE)4.3-

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on general principles of FMO theory and computational data for similar molecules, as specific published data for this compound is not available.

Analysis of Charge Transfer and Electronic Transitions

The electronic transitions of this compound are expected to be characterized by significant intramolecular charge transfer (ICT), particularly for the S₀ → S₁ transition. nih.gov This means that upon absorption of light, there is a net movement of electron density from the electron-donating amino group to the electron-accepting acetonitrile group and the naphthalene system. rsc.org This ICT character is supported by the expected increase in the dipole moment upon excitation, as shown in the hypothetical data in Table 1.

Studies on related aminonaphthalene derivatives have shown that the substitution of an amino group on the naphthalene ring can lead to a reversal of the La and Lb electronic states, which are characteristic of the parent naphthalene molecule. researchgate.net This often results in a significant red-shift in the absorption and fluorescence spectra compared to naphthalene. researchgate.net The charge transfer nature of the excited state can be further confirmed by solvatochromism studies, where the emission spectrum would show a pronounced red-shift in more polar solvents, indicating a greater stabilization of the polar excited state. nih.gov

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing information on transition states and reaction energy profiles that can be difficult to obtain experimentally.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

For any proposed reaction involving this compound, such as electrophilic aromatic substitution or a cycloaddition, computational methods can be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. Various algorithms are available for locating such structures.

Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis involves following the reaction path downhill from the transition state towards both the reactants and the products. This confirms that the located transition state indeed connects the desired reactants and products, providing a detailed picture of the molecular motions involved in the reaction.

Energy Profiles and Rate Constant Calculations

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. researchgate.net This profile provides the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate.

From the calculated activation energy and other thermodynamic properties obtained from frequency calculations, it is possible to estimate the reaction rate constant using Transition State Theory (TST). This allows for a quantitative prediction of the reaction kinetics. For instance, in a hypothetical reaction, a lower calculated activation barrier would suggest a faster reaction rate. researchgate.net This predictive capability is invaluable for understanding and designing chemical reactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

To provide a foundational understanding, we can look at studies on the parent compound, 1-aminonaphthalene (1-AN). Theoretical calculations, such as those employing time-dependent density functional theory (TD-DFT), are powerful tools for predicting electronic transitions, which are observed in UV-Visible and fluorescence spectroscopy. For 1-AN, studies have shown that the amino group significantly perturbs the electronic structure of the naphthalene ring, leading to a red-shift in the absorption and emission spectra compared to naphthalene itself.

A hypothetical computational study on this compound would likely involve geometry optimization in the ground and excited states to predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals provides a first approximation of the lowest energy electronic transition. The nature of this transition, whether it is a π-π* or n-π* transition, would also be a key output of such a calculation.

Furthermore, vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. For this compound, theoretical calculations would predict the vibrational modes associated with the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the various C-H and C-C vibrations of the naphthalene ring system. A comparison of these predicted frequencies with experimental IR and Raman spectra would be crucial for confirming the molecular structure and understanding the intramolecular interactions.

A correlation table between predicted and (hypothetical) experimental spectroscopic data for this compound would be structured as follows:

Spectroscopic ParameterTheoretical Prediction MethodPredicted ValueExperimental Value
Maximum Absorption (λ_max)TD-DFT(e.g., nm)(e.g., nm)
Maximum Emission (λ_em)TD-DFT(e.g., nm)(e.g., nm)
N-H Stretch (IR)DFT (e.g., B3LYP/6-31G)(e.g., cm⁻¹)(e.g., cm⁻¹)
C≡N Stretch (IR)DFT (e.g., B3LYP/6-31G)(e.g., cm⁻¹)(e.g., cm⁻¹)

It is imperative to note that the presence of the electron-withdrawing acetonitrile group at the 3-position would be expected to further modulate the electronic properties of the 1-aminonaphthalene system, likely leading to shifts in the absorption and emission maxima compared to the unsubstituted 1-aminonaphthalene.

Solvent Effects on Molecular Conformation and Reactivity

The influence of solvents on the molecular conformation and reactivity of this compound is a critical area of study in computational chemistry. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effect of different solvent environments on a solute molecule.

For this compound, the conformation of the amino group and the acetonitrile side chain relative to the naphthalene plane would be sensitive to the polarity of the solvent. In nonpolar solvents, intramolecular hydrogen bonding between the amino group and the nitrile group might be a possibility, leading to a more compact conformation. In polar protic solvents, such as alcohols, intermolecular hydrogen bonding between the solvent and both the amino and nitrile groups would likely dominate, leading to a more extended conformation.

Computational studies would involve optimizing the geometry of this compound in a vacuum and in the presence of different solvent continua (e.g., cyclohexane, acetonitrile, methanol) to determine the most stable conformation in each environment. The relative energies of these solvated conformations would provide insight into the solvent-induced conformational changes.

Solvent effects on the reactivity of this compound can be assessed by examining changes in the molecular electrostatic potential (MEP) and the frontier molecular orbitals (HOMO and LUMO) in different solvents. The MEP provides a map of the electron density on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack. The energies and distributions of the HOMO and LUMO are crucial for understanding the molecule's ability to donate or accept electrons in a chemical reaction.

A hypothetical study on solvent effects could generate data such as the following:

SolventDielectric ConstantPredicted Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
Cyclohexane2.02(e.g., X.X)(e.g., -Y.Y)(e.g., -Z.Z)
Acetonitrile37.5(e.g., X.X + ΔX₁)(e.g., -Y.Y + ΔY₁)(e.g., -Z.Z + ΔZ₁)
Methanol32.7(e.g., X.X + ΔX₂)(e.g., -Y.Y + ΔY₂)(e.g., -Z.Z + ΔZ₂)

Generally, an increase in solvent polarity is expected to stabilize both the ground and excited states of polar molecules like this compound, often leading to a red-shift (bathochromic shift) in the absorption and emission spectra. The reactivity is also likely to be enhanced in polar solvents, as they can better stabilize charged transition states that may form during a reaction.

Analytical Characterization Methodologies in Research on 1 Aminonaphthalene 3 Acetonitrile

Advanced Spectroscopic Techniques

Spectroscopy plays a pivotal role in elucidating the molecular framework and electronic properties of 1-aminonaphthalene-3-acetonitrile.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the protons of the amino group, and the methylene (B1212753) protons of the acetonitrile (B52724) substituent. The chemical shifts (δ) and coupling constants (J) of these protons are indicative of their specific locations within the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish the connectivity between neighboring protons. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. rsc.orgmdpi.com It shows distinct resonances for each carbon atom in the naphthalene ring, the acetonitrile group (-CH₂CN), and the carbon attached to the amino group. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitrile group. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

¹H NMR Data ¹³C NMR Data
Proton Chemical Shift (ppm)
Aromatic CH7.0 - 8.0
NH₂4.0 - 5.0
CH₂CN~3.8

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational frequencies. mdpi.comusra.eduresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group gives rise to a sharp, intense band around 2240-2260 cm⁻¹. nih.govnist.govchemicalbook.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the naphthalene ring appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The C≡N stretch is also readily observed in the Raman spectrum. researchgate.netolemiss.edu The aromatic ring vibrations often produce strong and characteristic Raman signals.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amino (N-H)Stretch3300 - 3500
Nitrile (C≡N)Stretch2240 - 2260
Aromatic (C-H)Stretch> 3000
Aromatic (C=C)Stretch1400 - 1600

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within the this compound molecule. researchgate.netmdpi.com

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent, such as acetonitrile or ethanol, exhibits absorption bands corresponding to π-π* transitions within the naphthalene ring system. researchgate.neticrc.ac.ir The presence of the amino and acetonitrile groups can influence the position and intensity of these absorption maxima (λ_max). The introduction of an amino group to the naphthalene ring is known to cause a red shift (bathochromic shift) in the absorption spectrum. researchgate.net

Fluorescence Spectroscopy: Naphthalene derivatives are often fluorescent, and this compound is expected to exhibit fluorescence upon excitation at an appropriate wavelength. researchgate.netmdpi.com The fluorescence emission spectrum provides information about the excited state of the molecule. The Stokes shift, which is the difference between the absorption and emission maxima, can also be determined. For instance, 1-naphthylamine (B1663977) shows an excitation peak at 316 nm and an emission peak at 434 nm in ethanol. aatbio.com

Spectroscopic Parameter Typical Wavelength Range (nm)
UV-Vis Absorption (λ_max)250 - 400
Fluorescence Emission (λ_em)400 - 550

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. nih.gov

Mass Spectrometry (MS): In a typical mass spectrum, this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula.

Tandem Mass Spectrometry (MS/MS): MS/MS is used to obtain structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. psu.eduresearchgate.netnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms. For example, fragmentation may involve the loss of the nitrile group or parts of the naphthalene ring.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the purification and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, identification, and quantification of this compound, particularly in the analysis of its purity and in monitoring its formation during chemical reactions. sielc.comoup.com

Method Development: A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.govpharmahealthsciences.net The detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. oup.com Gradient elution may be employed to achieve optimal separation from impurities. nih.gov

Method Validation: A developed HPLC method must be validated according to established guidelines to ensure its reliability. pharmahealthsciences.net Validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range. pharmahealthsciences.net

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. oup.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The development and validation of robust HPLC methods are critical for quality control and for ensuring the consistency of research findings related to this compound. oup.comnih.gov A simple and fast extraction method using acetonitrile can be employed to prepare samples from various matrices for LC-MS/MS analysis. chromatographyonline.com

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility, GC is particularly useful for the analysis of its more volatile derivatives. The process typically involves derivatization to increase the volatility and thermal stability of the analyte, allowing for its separation and detection by GC coupled with a mass spectrometer (GC-MS).

Derivatization is a key step in preparing aminonaphthalene compounds for GC analysis. nih.gov A common approach involves converting the amino group into a less polar and more volatile functional group. For instance, a Sandmeyer-like reaction can be employed to diazotize the aromatic amine, followed by substitution with iodine to create an iodinated derivative. nih.gov This process significantly enhances the suitability of the compound for GC analysis.

The GC-MS system separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that serves as a molecular fingerprint for identification. Different ionization techniques can be utilized, such as electron ionization (EI) and negative chemical ionization (NCI), to optimize the detection and sensitivity for specific derivatives. nih.gov

Table 1: Comparison of GC-MS Methods for Analysis of Iodinated Aromatic Amine Derivatives nih.gov

ParameterGC-EI-MS (SIM)GC-NCI-MS (SIM)GC-EI-MS/MS (MRM)
Linear Range 3-5 orders of magnitude3-5 orders of magnitude3-5 orders of magnitude
Coefficient of Determination (R²) (Average) > 0.99> 0.99> 0.99
Limits of Detection (LODs) 9–50 pg/L3.0–7.3 pg/L0.9–3.9 pg/L
Intra-day Repeatability < 15%< 15%< 15%
Inter-day Repeatability < 20%< 20%< 20%
Average Recovery 80-104%80-104%80-104%

This table is based on data for ten different iodinated aromatic amine derivatives and may not be directly representative of this compound derivatives, but illustrates the general performance of these GC techniques.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is an indispensable, simple, and rapid analytical technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. researchgate.netnih.gov Its low cost, speed, and high sensitivity make it an ideal choice for quickly assessing the consumption of starting materials and the formation of products. researchgate.netnih.gov

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a solid support (like glass or aluminum) coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). By capillary action, the mobile phase moves up the plate, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. nih.gov

The separation is governed by the polarity of the compounds. Less polar compounds travel further up the plate with the nonpolar mobile phase, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the polar silica gel and move shorter distances. By comparing the spots of the reaction mixture with those of the starting materials and expected products, a researcher can qualitatively determine the status of the reaction. Visualization of the separated spots is often achieved under UV light, especially for UV-active compounds like naphthalenes, or by using chemical staining agents. nih.gov

TLC is a versatile tool applicable to a wide range of chemical analyses in various fields, including pharmaceutical production, industrial chemistry, and environmental toxicology. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the molecular structure of compounds like this compound, provided that a suitable single crystal can be grown.

For instance, in the structural determination of a related compound, 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride, X-ray powder diffraction (XRPD) was used to characterize the polycrystalline solid. cambridge.orgcambridge.org The sample was ground to a fine powder, and the XRPD pattern was recorded using a diffractometer with a Cu target X-ray tube. cambridge.orgcambridge.org The resulting data allowed for the determination of the unit cell parameters and space group of the crystal. cambridge.orgcambridge.org

Table 2: Illustrative Crystallographic Data for a Naphthalene Derivative cambridge.orgcambridge.org

ParameterValue
Compound 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride
Crystal System Monoclinic
Space Group P2₁/m
a (Å) 16.257 (8)
b (Å) 9.236 (7)
c (Å) 13.221 (6)
β (°) 94.87 (5)
Volume (ų) 1978 (1)
Z 6

This data is for a related aminonaphthalene derivative and serves to illustrate the type of information obtained from X-ray diffraction studies.

Applications in Advanced Organic Synthesis and Materials Science Research

Contributions to Advanced Materials Science

Precursors for Organic Electronic Materials and Optoelectronic Devices

While direct research on 1-Aminonaphthalene-3-acetonitrile in the field of organic electronics and optoelectronics is not extensively documented, its molecular structure suggests significant potential as a precursor for advanced materials. The aminonaphthalene core is a well-established building block for organic semiconductors due to its aromatic nature, which facilitates π-π stacking and charge transport. The presence of both an amino (-NH2) and an acetonitrile (B52724) (-CH2CN) group offers versatile functionalization possibilities for tuning the electronic and optical properties of resulting materials.

The amino group can serve as a potent electron-donating group, influencing the highest occupied molecular orbital (HOMO) energy level of the molecule. This is a critical parameter in the design of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, as it governs the efficiency of charge injection and separation. Furthermore, the acetonitrile group, an electron-withdrawing moiety, can impact the lowest unoccupied molecular orbital (LUMO) energy level. This dual functionality allows for the creation of "push-pull" systems within a single molecule or a larger polymer structure, which is a common strategy for developing materials with small bandgaps and strong absorption in the visible spectrum.

The high fluorescence potential of naphthalene (B1677914) derivatives is another key attribute. researchgate.net High-resolution electronic spectroscopy of 1-aminonaphthalene has shown significant changes in electronic distribution and geometry upon photoexcitation, which is a fundamental aspect of the photophysics of materials used in optoelectronic devices. researchgate.net The amino group's ability to engage in conjugation with the naphthalene ring system can lead to the development of materials with high fluorescence quantum yields, a desirable characteristic for emissive layers in OLEDs. nih.gov

The potential of aminonaphthalene derivatives is further highlighted by studies on related compounds. For instance, high-resolution fluorescence excitation spectroscopy has been employed to understand the changes in energy and geometry of 1-aminonaphthalene upon light absorption, providing insights into the photophysical processes crucial for optoelectronic applications. researchgate.net Although direct data for this compound is not available, the foundational knowledge from its parent amines provides a strong basis for its exploration in this domain.

Monomer in the Synthesis of Functional Polymeric Materials (e.g., Polyaminonaphthalenes)

This compound holds promise as a monomer for the synthesis of functional polymeric materials, specifically polyaminonaphthalenes. The amino group provides a reactive site for polymerization through various chemical reactions, such as oxidative coupling or condensation polymerization. The resulting polyaminonaphthalenes would possess a conjugated backbone, a key feature for electrically conductive and electroactive polymers.

The incorporation of the acetonitrile side group could impart unique properties to the polymer. For example, the polar nature of the nitrile group could enhance the solubility of the polymer in organic solvents, which is often a challenge in the processing of rigid, conjugated polymers. Furthermore, the nitrile group can be chemically modified post-polymerization to introduce other functional groups, allowing for the fine-tuning of the polymer's properties for specific applications.

While there is no direct literature on the polymerization of this compound, the synthesis of other functional polymers from aminonaphthalene derivatives is known. These polymers have been investigated for their potential in applications such as organic conductors, battery materials, and sensors. The combination of a conductive polyaminonaphthalene backbone with the versatile functionality of the acetonitrile group could lead to the development of new materials with tailored electronic, optical, and sensory properties.

Development of Fluorescent Probes and Chemical Sensors (focusing on chemical detection)

The aminonaphthalene scaffold is a well-established fluorophore, and its derivatives are frequently utilized in the design of fluorescent probes and chemical sensors. The fluorescence properties of these compounds are often sensitive to their local environment, making them excellent candidates for detecting specific analytes. This compound, with its amino and acetonitrile functionalities, is a promising candidate for the development of novel sensors.

The amino group can act as a recognition site for various analytes through hydrogen bonding or coordination interactions. Upon binding of a target analyte, the electronic properties of the amino group can be altered, leading to a change in the fluorescence emission of the naphthalene core. This change can manifest as an increase (fluorescence enhancement or "turn-on") or decrease (fluorescence quenching or "turn-off") in intensity, or a shift in the emission wavelength.

Naphthalimide derivatives, which share the naphthalene core, have been successfully developed as fluorescent probes for various species, including metal ions and small molecules. nih.gov For example, a naphthalimide-based probe has been synthesized for the selective detection of hydrazine, a highly toxic chemical. rsc.org The probe exhibits an "OFF-ON" fluorescence response upon reaction with hydrazine, with a low detection limit. rsc.org This demonstrates the potential of naphthalene-based systems in designing highly sensitive and selective chemosensors.

Furthermore, electrochemical sensors based on aminonaphthalene have also been developed. A sensor for 1-naphthylamine (B1663977) was constructed using a composite of cyclodextrin-graphene and molecularly imprinted poly(vinylferrocene), showcasing the utility of this class of compounds in electrochemical detection methods. rsc.org

The presence of the acetonitrile group in this compound could offer additional advantages in sensor design. It can participate in specific interactions with analytes or be used as a reactive handle to attach the probe to a solid support or another molecule.

Below is a table summarizing the properties of related aminonaphthalene compounds used in fluorescent probes and sensors, which can serve as a reference for the potential of this compound.

Compound/SystemAnalyteDetection PrincipleDetection LimitReference
Naphthalimide derivativeHydrazine (NH₂NH₂)OFF-ON fluorescence3.2 ppb (0.1 μM) rsc.org
Naphthalene derivative fluorescent probe F6Aluminum ion (Al³⁺)Fluorescence enhancement8.73 × 10⁻⁸ mol/L mdpi.com
Dipicolylamine-based probe (L1)Iron (III) ion (Fe³⁺)Fluorescence quenching/enhancement0.67 μM nih.gov
GN/CD-MIPVF sensor1-NaphthylamineElectrochemical0.1 μM rsc.org

This data highlights the sensitivity and versatility of aminonaphthalene-based systems in chemical sensing, suggesting a promising future for this compound in this research area.

Future Research Directions and Emerging Perspectives for 1 Aminonaphthalene 3 Acetonitrile

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. Future research on 1-Aminonaphthalene-3-acetonitrile will likely prioritize the development of more sustainable synthetic routes.

Solvent-free synthesis is a promising green approach. The synthesis of related compounds, such as ortho-aminocarbonitrile tetrahydronaphthalene derivatives, has been successfully achieved under solvent-free conditions, which not only minimizes hazardous waste but also can lead to higher productivity and shorter reaction times. orgchemres.org One such technique is the Strecker synthesis of α-aminonitriles from aldehydes using trimethylsilyl (B98337) cyanide without any solvent, which can result in nearly quantitative yields in a very short time. organic-chemistry.org Similarly, the synthesis of propargylamines and amidoalkyl derivatives has been demonstrated using solvent-free methods, highlighting the potential of this approach for a wide range of compounds. researchgate.netrsc.org

The use of natural and benign catalysts is another cornerstone of green chemistry. For instance, ascorbic acid (vitamin C) has been employed as a safe and efficient catalyst for producing ortho-aminocarbonitrile tetrahydronaphthalene derivatives with good to excellent yields. orgchemres.org The exploration of such catalysts for the synthesis of this compound could offer a more environmentally friendly alternative to traditional methods that often rely on hazardous reagents.

The following table summarizes the potential benefits of adopting green chemistry principles for the synthesis of this compound:

Green Chemistry PrinciplePotential Application in SynthesisAnticipated Benefits
Solvent-Free Reactions Performing the synthesis in the absence of traditional organic solvents.Reduced waste, lower cost, simplified purification, and enhanced safety. orgchemres.orgorganic-chemistry.org
Use of Benign Catalysts Employing natural or non-toxic catalysts like ascorbic acid.Reduced environmental impact, lower toxicity, and increased sustainability of the process. orgchemres.org
Energy Efficiency Utilizing energy-efficient methods such as microwave or ultrasound.Faster reaction rates, lower energy consumption, and potentially different reaction pathways. youtube.comyoutube.com

Exploration of Unconventional Reaction Conditions and Catalytic Systems

Moving beyond traditional batch chemistry, the exploration of unconventional reaction conditions and novel catalytic systems offers significant potential to enhance the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity. youtube.com This technique has been successfully applied to the synthesis of various naphthalene (B1677914) derivatives, including naphthamides and aminonaphthalene compounds. acs.orgnih.govacs.org The mechanism of microwave heating, which involves direct interaction with polar molecules, can lead to localized superheating and accelerated reaction rates, offering a more energy-efficient and faster alternative to conventional heating. youtube.comyoutube.com

Sonochemistry: The use of ultrasound in chemical reactions, known as sonochemistry, provides a unique method for activating chemical transformations. ekb.eg Acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, which can drive reactions at an accelerated rate. ekb.egorganic-chemistry.org This technique has been used for the synthesis of a variety of organic compounds, including α-aminophosphonates, under solvent-free conditions. nih.gov The application of sonochemistry to the synthesis of this compound could offer a novel, energy-efficient route to this compound.

Flow Chemistry: Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. numberanalytics.comnih.gov This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. nih.gov The synthesis of complex molecules and active pharmaceutical ingredients has been successfully demonstrated using flow chemistry, suggesting its potential for the controlled and efficient production of this compound. numberanalytics.comthieme.deacs.org

The table below compares these unconventional reaction conditions:

Reaction ConditionPrinciplePotential Advantages for Synthesis
Microwave-Assisted Utilizes microwave radiation to heat the reaction mixture directly.Faster reactions, higher yields, and improved purity. youtube.com
Sonochemistry Employs high-frequency sound waves to induce acoustic cavitation.Enhanced reaction rates, milder conditions, and potential for novel reaction pathways. ekb.egorganic-chemistry.org
Flow Chemistry Reactants are continuously passed through a reactor.Improved safety, scalability, and precise control over reaction parameters. numberanalytics.comnih.gov

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes with unprecedented speed and accuracy. research.googleulster.ac.uk For this compound, these computational tools can accelerate its development and application in several ways.

ML models can be trained on existing chemical data to predict a wide range of properties for new or hypothetical molecules. researchgate.net For this compound and its derivatives, ML could be used to predict key characteristics such as solubility, reactivity, and electronic properties. This predictive capability can help to guide synthetic efforts and prioritize compounds with desirable attributes for specific applications, significantly reducing the time and cost of experimental work. research.googlegoogle.com

Furthermore, AI can be employed to predict the outcomes of chemical reactions, including yields and potential byproducts. By analyzing vast datasets of known reactions, ML algorithms can identify patterns that are not immediately obvious to human chemists, leading to the discovery of novel and more efficient synthetic routes. ulster.ac.uk For this compound, this could involve predicting the optimal conditions for its synthesis or identifying new reactions where it could serve as a valuable building block.

The following table outlines potential applications of ML and AI in the study of this compound:

Application AreaMachine Learning/AI ApproachPotential Outcome
Property Prediction Developing regression models based on molecular structure.Accurate prediction of physical, chemical, and electronic properties. research.googleresearchgate.net
Reaction Optimization Using algorithms to analyze reaction parameters and outcomes.Identification of optimal reaction conditions for higher yields and purity.
Discovery of New Applications Screening virtual libraries of derivatives against biological targets.Identification of potential new uses for the compound and its analogues.

Design of Supramolecular Assemblies Incorporating this compound

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional architectures. The unique structure of this compound, with its hydrogen-bonding amino group and potential for metal coordination through the nitrile and amino functionalities, makes it an attractive building block for supramolecular assemblies.

The naphthalene core of the molecule provides a rigid scaffold that can participate in π-π stacking interactions, a key driving force in the self-assembly of many supramolecular systems. Naphthalene diimides, for example, are well-known for their ability to form ordered nanostructures through such interactions. rsc.orgnih.gov Similarly, the amino and nitrile groups of this compound can engage in hydrogen bonding, directing the assembly of molecules into well-defined patterns such as sheets, fibers, or nanotubes.

Furthermore, the amino and nitrile groups can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. rsc.org The geometry and connectivity of these structures can be tuned by the choice of metal ion and the reaction conditions, leading to materials with tailored porosity, catalytic activity, or photophysical properties. rsc.org The exploration of this compound as a ligand in the design of such materials is a promising area for future research. frontiersin.orgacs.org

The table below highlights the potential roles of this compound in supramolecular chemistry:

Supramolecular InteractionFunctional Groups InvolvedPotential Resulting Architectures
π-π Stacking Naphthalene ringOrdered aggregates, columnar structures, and liquid crystals.
Hydrogen Bonding Amino group, Nitrile groupFibrillar networks, gels, and helical structures. nih.gov
Metal Coordination Amino group, Nitrile groupMetal-organic frameworks (MOFs), coordination polymers, and discrete molecular cages. rsc.orgrsc.org

Investigation of Surface Chemistry and Nanomaterial Integration

The integration of organic molecules with nanomaterials is a rapidly growing field that seeks to combine the unique properties of both components to create new functional materials. The chemical functionalities of this compound make it a prime candidate for such integration.

Surface Functionalization: The amino group of this compound can be used to graft the molecule onto the surface of various materials, such as polymers or metal oxides. This process, known as aminolysis, can alter the surface properties of the material, for example, by introducing a positive charge or enhancing wettability. nih.govnih.gov Such modifications can be beneficial for a range of applications, from improving the biocompatibility of medical implants to enhancing the performance of sensors.

Nanomaterial Synthesis: Naphthalene derivatives have been used as precursors for the synthesis of fluorescent carbon dots and quantum dots. nih.govacs.orgacs.org These nanomaterials have a wide range of potential applications in bioimaging, sensing, and light-emitting diodes (LEDs). nih.govnih.gov The solvothermal or hydrothermal treatment of this compound could lead to the formation of nitrogen-doped carbon dots with unique photoluminescent properties. mdpi.comyoutube.com The presence of both nitrogen and a conjugated naphthalene system could result in nanomaterials with enhanced quantum yields and tunable emission spectra. researchgate.net

The following table summarizes potential applications of this compound in nanotechnology:

Nanotechnology ApplicationRole of this compoundPotential Benefits and Outcomes
Surface Modification As a surface functionalizing agent via its amino group.Tailored surface properties such as wettability and charge. nih.gov
Carbon Dot Synthesis As a carbon and nitrogen source in hydrothermal or solvothermal methods.Creation of fluorescent nanomaterials for imaging and sensing applications. nih.govacs.org
Quantum Dot Doping As a dopant in the synthesis of semiconductor quantum dots.Tuning the electronic and optical properties of the nanomaterials. acs.org

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying 1-Aminonaphthalene-3-acetonitrile in environmental or biological samples?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (LC-MS) for sensitive quantification. Calibration standards should be prepared in acetonitrile or other solvents compatible with the compound’s stability. For environmental matrices, solid-phase extraction (SPE) is recommended to isolate the compound from complex backgrounds .
  • Validation : Ensure method validation includes limits of detection (LOD), recovery rates, and cross-checking against peer-reviewed protocols from toxicological profiles (e.g., ATSDR’s guidelines for naphthalene derivatives) .

Q. How can researchers design toxicity screening assays for this compound in vitro?

  • Experimental Design : Use cell lines (e.g., HepG2 for hepatotoxicity or BEAS-2B for respiratory effects) to assess cytotoxicity via MTT assays. Include positive controls (e.g., naphthalene derivatives with known toxicity) and negative controls (solvent-only exposure). Monitor biomarkers like reactive oxygen species (ROS) and glutathione depletion .
  • Dose Selection : Base concentrations on prior toxicokinetic data for structurally similar compounds (e.g., 1-methylnaphthalene) to avoid overloading cellular systems .

Advanced Research Questions

Q. What mechanistic insights exist for the metabolic activation of this compound, and how do they inform toxicity models?

  • Metabolic Pathways : Cytochrome P450 enzymes (e.g., CYP1A1/2) are likely involved in oxidizing the naphthalene ring, forming reactive epoxides or quinones. Use liver microsomal incubations with NADPH to identify metabolites via LC-MS/MS .
  • Data Gaps : Current toxicological profiles for naphthalene derivatives lack detailed metabolite-specific toxicity data. Prioritize studies using isotope-labeled analogs to track bioactivation pathways .

Q. How should researchers address contradictions in toxicity data between in vitro and in vivo studies for this compound?

  • Conflict Resolution : Discrepancies may arise from differences in metabolic capacity (e.g., in vitro systems lack full enzymatic profiles). Validate findings using humanized animal models or 3D co-culture systems that better replicate in vivo conditions .
  • Statistical Approaches : Apply Akaike’s information criterion (AIC) to compare model fits for dose-response curves and identify outliers in existing datasets .

Q. What computational tools are suitable for predicting the environmental fate of this compound?

  • In Silico Modeling : Use EPI Suite or ChemAxon to estimate logP (partition coefficient) and persistence metrics. Cross-reference predictions with experimental data from structurally related compounds (e.g., 2-methylnaphthalene) to refine models .
  • Limitations : Note that amino and nitrile groups may introduce atypical reactivity; validate predictions using gas chromatography (GC) or soil sorption assays .

Data and Resource Gaps

Q. What critical data gaps hinder comprehensive risk assessment of this compound?

  • Identified Needs :

  • Toxicokinetics : Absence of absorption, distribution, and excretion data in mammalian systems. Use radiolabeled compounds in rodent studies to fill these gaps .
  • Ecotoxicology : Limited data on aquatic toxicity. Conduct Daphnia magna or algal growth inhibition tests under OECD guidelines .
    • Funding Priorities : Advocate for NIH RePORTER or EPA grants targeting understudied nitrile-containing aromatics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.